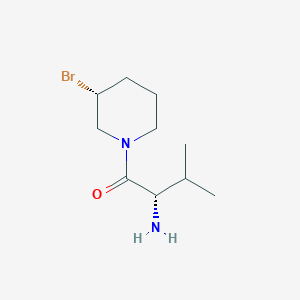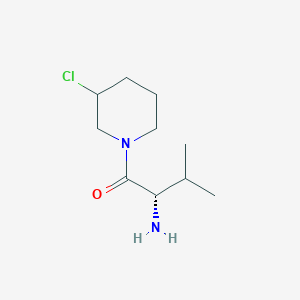
(S)-2-Amino-1-(3-chloro-piperidin-1-yl)-3-methyl-butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-1-(3-Chlor-piperidin-1-yl)-3-methyl-butan-1-on ist eine chemische Verbindung mit einer komplexen Struktur, die eine Aminogruppe, einen Piperidinring und ein Chloratom umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (S)-2-Amino-1-(3-Chlor-piperidin-1-yl)-3-methyl-butan-1-on umfasst in der Regel mehrere Schritte, darunter die Bildung des Piperidinrings und die Einführung des Chloratoms. Die spezifischen Synthesewege und Reaktionsbedingungen können variieren, aber übliche Verfahren umfassen:
Bildung des Piperidinrings: Dieser Schritt beinhaltet oft die Cyclisierung eines geeigneten Vorläufers zur Bildung des Piperidinrings.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für (S)-2-Amino-1-(3-Chlor-piperidin-1-yl)-3-methyl-butan-1-on können die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Diese Verfahren umfassen oft kontinuierliche Verfahren und die Verwendung von fortschrittlichen Katalysatoren zur Steigerung der Effizienz.
Chemische Reaktionsanalyse
Arten von Reaktionen
(S)-2-Amino-1-(3-Chlor-piperidin-1-yl)-3-methyl-butan-1-on kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Ketonen oder Aldehyden oxidiert werden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Alkohole oder Amine umwandeln.
Substitution: Das Chloratom kann durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind:
Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.
Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.
Nucleophile: Ammoniak, Amine, Thiole.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reaktionsbedingungen und Reagenzien ab. Beispielsweise kann Oxidation zu Ketonen oder Aldehyden führen, während Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-1-(3-Chlor-piperidin-1-yl)-3-methyl-butan-1-on hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Studien zu seiner potenziellen biologischen Aktivität und Wechselwirkungen mit biologischen Zielmolekülen.
Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen und als Leitstruktur für die Medikamentenentwicklung.
Industrie: Einsatz bei der Produktion verschiedener chemischer Produkte und Materialien.
Wirkmechanismus
Der Wirkmechanismus von (S)-2-Amino-1-(3-Chlor-piperidin-1-yl)-3-methyl-butan-1-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und -wege können je nach spezifischer Anwendung und Kontext variieren.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-1-(3-chloro-piperidin-1-yl)-3-methyl-butan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-1-(3-chloro-piperidin-1-yl)-3-methyl-butan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-1-(3-chloro-piperidin-1-yl)-3-methyl-butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-(3-Chlor-piperidin-1-yl)-ethanon: Eine strukturell ähnliche Verbindung mit einem Piperidinring und einem Chloratom.
1-(®-3-Chlor-piperidin-1-yl)-ethanon: Eine weitere ähnliche Verbindung mit einer anderen Stereochemie.
Eigenschaften
Molekularformel |
C10H19ClN2O |
|---|---|
Molekulargewicht |
218.72 g/mol |
IUPAC-Name |
(2S)-2-amino-1-(3-chloropiperidin-1-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C10H19ClN2O/c1-7(2)9(12)10(14)13-5-3-4-8(11)6-13/h7-9H,3-6,12H2,1-2H3/t8?,9-/m0/s1 |
InChI-Schlüssel |
NZXBSQVIGCLLFD-GKAPJAKFSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N1CCCC(C1)Cl)N |
Kanonische SMILES |
CC(C)C(C(=O)N1CCCC(C1)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Rel-(3ar,6s,7ar)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid](/img/structure/B11755976.png)
![[5-Methyl-2-(3-methylbutoxy)phenyl]boranediol](/img/structure/B11755980.png)
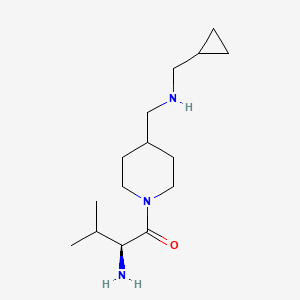
![[(1-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11755993.png)
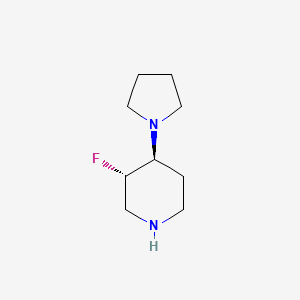
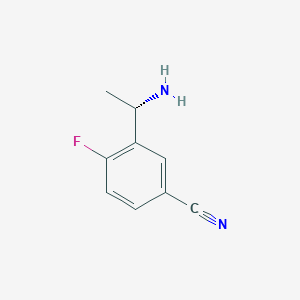

![4-[7,16,17,26,27-pentakis(4-formylphenyl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzaldehyde](/img/structure/B11756023.png)
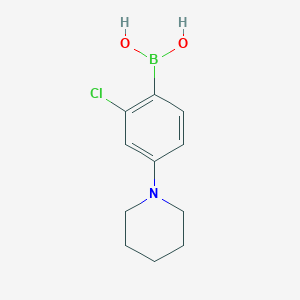
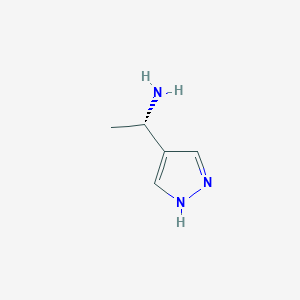
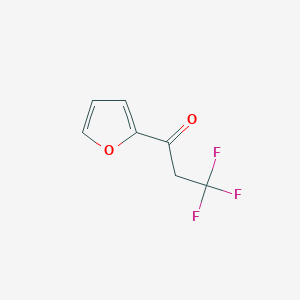
![(2S)-2-[(2S)-2-(2-{[(26-azido-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl)carbamoyl]methoxy}acetamido)-N-[4-(hydroxymethyl)phenyl]-3-phenylpropanamido]-6-{[(4-methoxyphenyl)diphenylmethyl]amino}hexanamide](/img/structure/B11756050.png)
![2-(Azetidin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11756052.png)
